3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is a derivative of serine, a proteinogenic amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl (tBu) protecting group on the hydroxyl group. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the tBu group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of serine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloride (tBu-Cl) in the presence of a base.
Coupling Reaction: The protected serine derivative is then coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tBu protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for tBu.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA (95% in dichloromethane) for tBu removal.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Scientific Research Applications
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tBu group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds, enabling the controlled assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid
- 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is unique due to its specific protecting groups and its role in solid-phase peptide synthesis. The combination of Fmoc and tBu protecting groups allows for selective deprotection and efficient peptide bond formation, making it a valuable tool in peptide synthesis.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]butanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-14(12-20(24)25)22(10-11-23)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,23H,10-13H2,1H3,(H,24,25) |
InChI Key |
NDVCKLCDVOTTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.